(5,6-Dimethylpyridin-2-yl)methanol
Overview
Description
(5,6-Dimethylpyridin-2-yl)methanol is an organic compound belonging to the pyridine family It features a pyridine ring substituted with two methyl groups at positions 5 and 6, and a hydroxymethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyridin-2-yl)methanol typically involves the reaction of 2-chloromethyl-5,6-dimethylpyridine with a suitable reducing agent. One common method is the reduction of the corresponding pyridine derivative using sodium borohydride (NaBH4) in methanol as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: (5,6-Dimethylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding methyl derivative using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: (5,6-Dimethylpyridin-2-yl)carboxylic acid.
Reduction: (5,6-Dimethylpyridine).
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
(5,6-Dimethylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (5,6-Dimethylpyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The methyl groups at positions 5 and 6 can affect the compound’s steric and electronic properties, impacting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
(5,6-Dimethoxypyridin-2-yl)methanol: Similar structure but with methoxy groups instead of methyl groups.
(4,6-Dimethylpyridin-2-yl)methanol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness: (5,6-Dimethylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl and hydroxymethyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-10)9-7(6)2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXZHJUNVABML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593548 | |
Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153646-65-2 | |
Record name | 5,6-Dimethyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153646-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5,6-Dimethylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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